molecular formula C8H9BrO3S B15091365 Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

Cat. No.: B15091365
M. Wt: 265.13 g/mol
InChI Key: CGKKWLRYBXOMCX-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a thiophene ring substituted with a methyl carboxylate group at position 2 and a 2-bromoethoxy group at position 3. The bromoethoxy substituent acts as a reactive handle for further functionalization, making this compound valuable in pharmaceutical and materials chemistry. Its molecular weight is estimated to be ~266 g/mol (based on structural analogs in and ). The compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in related thiophene derivatives (e.g., ).

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C8H9BrO3S/c1-11-8(10)7-4-6(5-13-7)12-3-2-9/h4-5H,2-3H2,1H3

InChI Key

CGKKWLRYBXOMCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate followed by the introduction of the ethoxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Features Reference
Methyl 4-bromothiophene-2-carboxylate Br (C4), COOCH3 (C2) 221.07 Simpler structure; bromine at C4 enables cross-coupling reactions.
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate Br (C3), 4-methoxyphenyl (C4), COOCH3 (C2) ~335.2 (calculated) Bulky aryl substituent at C4; potential for π-π interactions in drug design.
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate BrCH2CO- (C4), COOCH3 (C2) ~267.1 (CAS 96991-64-9) Bromoacetyl group enhances electrophilicity; used in ketone-based reactions.
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Br (C3), CN (C4), S-CH2COOEt (C5), COOEt (C2) ~393.3 Multiple functional groups (cyano, ester, sulfide); complex reactivity.

Key Observations :

  • The bromoethoxy group in the target compound offers a balance between reactivity (via Br) and solubility (via ethoxy), unlike simpler brominated analogs (e.g., ).
  • Aryl-substituted analogs () exhibit steric hindrance, limiting their utility in sterically demanding reactions but enhancing binding in biological targets.
  • Bromoacetyl derivatives () are more electrophilic, favoring nucleophilic attacks at the carbonyl carbon.

Biological Activity

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a thiophene ring, which is known for its diverse biological attributes. The presence of the bromoethoxy group enhances its reactivity and potential interactions with biological targets. Thiophene derivatives have been recognized for their roles in various therapeutic applications, including anti-inflammatory and anticancer activities.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Thiophene derivatives are often involved in inhibiting enzymes related to inflammatory pathways, leading to reduced inflammation. Moreover, they may also interact with various signaling pathways that are crucial for cell proliferation and survival.

2. Anticancer Activity

Research has indicated that thiophene-based compounds can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit tumor growth in various cancer cell lines. A comparative analysis of similar compounds demonstrated that those with thiophene moieties often target kinases or apoptosis modulators, contributing to their anticancer effects .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of thiophene derivatives, this compound was tested against several human tumor cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)12.5Apoptosis induction
Methyl 4-(bromothiophene-2-carboxylateMCF-7 (Breast)15.0Cell cycle arrest

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory activity of thiophene derivatives, including this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, which is critical for managing inflammatory diseases .

Comparative Analysis with Other Thiophene Derivatives

A comparative analysis with similar thiophene compounds illustrates the unique properties of this compound:

Compound Biological Activity Key Features
Methyl 3-bromothiophene-2-carboxylateModerate anticancer activityLacks bromoethoxy group
Methyl benzo[b]thiophene-2-carboxylateAntimicrobial activityFused benzene ring enhances reactivity
This compoundStrong antiproliferative activityEnhanced binding affinity due to bromoethoxy

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